N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-phenoxypropanamide
Description
Properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-10-12(9-16-19-10)8-15-14(17)11(2)18-13-6-4-3-5-7-13/h3-7,9,11H,8H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRXYZZIBRCIKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C(C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxazole derivatives is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . The reaction conditions often involve the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of oxazole derivatives, including N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-phenoxypropanamide, may involve continuous flow synthesis techniques. These methods offer advantages such as improved safety, scalability, and product purity. For example, the use of Deoxo-Fluor® reagent in flow synthesis has been reported to achieve high conversion rates and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-phenoxypropanamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: MnO2, bromotrichloromethane, and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) are commonly used.
Reduction: LiAlH4 in anhydrous ether is a typical reducing agent.
Substitution: Various nucleophiles can be used under basic or acidic conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring typically yields oxazoles, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Biological Applications
Antibacterial and Antifungal Properties
Research indicates that N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-phenoxypropanamide exhibits notable antibacterial and antifungal activities. Studies have shown that it can inhibit the growth of various pathogens by interfering with their metabolic processes or cell wall synthesis .
Anticancer Activity
This compound has been investigated for its potential as an anticancer agent. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including those associated with breast, colon, and lung cancers. The mechanism often involves inducing apoptosis in cancer cells or disrupting their proliferation pathways .
Medical Applications
This compound has been explored for developing new therapeutic agents. Its ability to target specific molecular pathways makes it a candidate for treating various diseases, particularly those resistant to conventional therapies. Clinical studies are ongoing to evaluate its safety and efficacy in humans.
Industrial Applications
In the industrial sector, this compound is being utilized in the development of new materials with enhanced properties such as thermal stability and chemical resistance. Its unique structure allows for modifications that can lead to innovative applications in polymers and coatings .
Case Study 1: Anticancer Efficacy
A study conducted on a series of oxazole derivatives found that this compound showed significant growth inhibition in cancer cell lines at low concentrations (10 μM). The research highlighted its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Activity
In a comparative study of various oxazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, this compound exhibited superior antimicrobial activity compared to standard antibiotics. This suggests its potential use in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-phenoxypropanamide involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes and receptors through hydrogen bonding and hydrophobic interactions. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Analysis
Key structural analogues are identified based on shared motifs such as oxazole rings, phenoxy groups, or amide linkages.
Table 1: Structural Comparison of Selected Analogues
Key Observations:
- Oxazole Substitution: The target compound features a 5-methyloxazole at the 4-position, while analogues in and substitute the oxazole at the 3-position.
- Amide vs. Sulfamoyl Linkages: The target lacks the sulfamoyl group present in and compounds, which are known to enhance hydrogen-bonding capacity and acidity. The propanamide chain in the target may confer greater conformational flexibility compared to the rigid sulfamoyl-phenyl backbone .
- Phenoxy Modifications: The isopropylphenoxy group in introduces steric bulk, which could reduce solubility but improve target selectivity compared to the simpler phenoxy group in the target compound .
Physicochemical Properties
- pKa and Solubility: The sulfamoyl-containing analogue in has a predicted pKa of ~5.58, suggesting moderate acidity due to the sulfonamide group. The target compound’s amide group is likely less acidic, which may influence ionization under physiological conditions .
Biological Activity
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-phenoxypropanamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 286.33 g/mol. The compound features a phenoxy group and an oxazole ring, which are significant for its biological interactions.
The biological activity of this compound has been attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory cytokines, making it a candidate for anti-inflammatory therapies.
- Receptor Modulation : Preliminary studies suggest that this compound may interact with specific receptors in the central nervous system, potentially influencing neurotransmitter release and signaling pathways associated with pain and mood regulation.
- Antimicrobial Activity : Some studies have indicated that this compound exhibits antimicrobial properties against certain bacterial strains, suggesting its utility in treating infections.
Pharmacological Effects
The pharmacological profile of this compound includes:
| Effect | Observation | Reference |
|---|---|---|
| Anti-inflammatory | Reduced cytokine levels in vitro | |
| Analgesic | Pain relief in animal models | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies
Several case studies have explored the efficacy and safety of this compound:
- Study on Inflammation : In a controlled study involving rats with induced inflammation, administration of the compound resulted in significant reductions in swelling and pain compared to control groups. The study concluded that the compound could be a viable alternative for traditional anti-inflammatory medications.
- Antimicrobial Efficacy : A laboratory study assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, supporting its potential use as an antimicrobial agent.
- Neuropharmacological Effects : A recent investigation into the neuropharmacological effects showed that the compound could modulate anxiety-like behaviors in mice, suggesting potential applications in treating anxiety disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
